(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a 3,5-dimethylphenyl group at the 5 position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate in the presence of urea or thiourea. The reaction typically proceeds under reflux conditions in ethanol, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinones
Reduction: Dihydropyrimidines
Substitution: Halogenated or alkylated pyrimidines
Scientific Research Applications
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
2,4-Dihydroxypyrimidine: A simpler analog without the dimethylphenyl group.
5-Phenylpyrimidine: Lacks the hydroxyl groups but has a similar aromatic substitution pattern.
Uniqueness
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine is unique due to the presence of both hydroxyl groups and the 3,5-dimethylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHJIVOZHWEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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